Cas no 454701-66-7 (4-(N-Boc)-thiomorpholine propylamine)

4-(N-Boc)-thiomorpholine propylamine is a versatile Boc-protected amine derivative featuring a thiomorpholine core with a propylamine linker. This compound is particularly valuable in organic synthesis and medicinal chemistry due to its dual functionality—the Boc group provides stability and selective deprotection under mild acidic conditions, while the thiomorpholine moiety offers enhanced solubility and conformational flexibility. The propylamine chain further extends its utility as a spacer in conjugation chemistry. Its well-defined reactivity makes it suitable for peptide modifications, heterocyclic synthesis, and as a building block for pharmaceuticals. The compound’s stability under standard handling conditions ensures reliable performance in multi-step synthetic routes.
4-(N-Boc)-thiomorpholine propylamine structure
454701-66-7 structure
Product name:4-(N-Boc)-thiomorpholine propylamine
CAS No:454701-66-7
MF:C12H24N2O2S
Molecular Weight:260.39616
MDL:MFCD07781311
CID:1056565
PubChem ID:24728053

4-(N-Boc)-thiomorpholine propylamine 化学的及び物理的性質

名前と識別子

    • tert-Butyl (3-thiomorpholinopropyl)carbamate
    • [3-(4-thiomorpholinyl)propyl]Carbamic acid 1,1-dimethylethyl ester
    • N-BOC-3-THIOMORPHOLINOPROPYLAMINE
    • tert-butyl N-(3-thiomorpholin-4-ylpropyl)carbamate
    • 4-(N-Boc)-thiomorpholine propylamine
    • DTXSID30646132
    • A872379
    • TERT-BUTYL N-[3-(THIOMORPHOLIN-4-YL)PROPYL]CARBAMATE
    • AC6168
    • DB-070653
    • AKOS022183220
    • tert-Butyl(3-thiomorpholinopropyl)carbamate
    • tert-Butyl [3-(thiomorpholin-4-yl)propyl]carbamate
    • 454701-66-7
    • SY013354
    • MFCD07781311
    • CS-0362652
    • MDL: MFCD07781311
    • インチ: InChI=1S/C12H24N2O2S/c1-12(2,3)16-11(15)13-5-4-6-14-7-9-17-10-8-14/h4-10H2,1-3H3,(H,13,15)
    • InChIKey: QVZMLMSBIIYLTK-UHFFFAOYSA-N
    • SMILES: CC(C)(OC(NCCCN1CCSCC1)=O)C

計算された属性

  • 精确分子量: 260.15600
  • 同位素质量: 260.15584919g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 7
  • 複雑さ: 235
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 66.9Ų

じっけんとくせい

  • PSA: 70.36000
  • LogP: 2.09230

4-(N-Boc)-thiomorpholine propylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B391703-2mg
4-(N-Boc)-thiomorpholine propylamine
454701-66-7
2mg
$ 65.00 2022-06-07
Chemenu
CM163200-5g
tert-Butyl (3-thiomorpholinopropyl)carbamate
454701-66-7 95%
5g
$587 2021-08-05
TRC
B391703-10mg
4-(N-Boc)-thiomorpholine propylamine
454701-66-7
10mg
$ 80.00 2022-06-07
Chemenu
CM163200-1g
tert-Butyl (3-thiomorpholinopropyl)carbamate
454701-66-7 95%
1g
$210 2024-07-16
eNovation Chemicals LLC
D911046-5g
N-Boc-3-thiomorpholinopropylamine
454701-66-7 95%
5g
$725 2024-07-20
Apollo Scientific
OR470247-5g
N-Boc-3-thiomorpholinopropylamine
454701-66-7
5g
£924.00 2023-08-31
Ambeed
A362398-250mg
tert-Butyl (3-thiomorpholinopropyl)carbamate
454701-66-7 95+%
250mg
$216.0 2025-03-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1433322-5g
Tert-butyl (3-thiomorpholinopropyl)carbamate
454701-66-7 95+%
5g
¥6177.00 2024-05-13
eNovation Chemicals LLC
K11399-1g
N-Boc-3-thiomorpholinopropylamine
454701-66-7 97%
1g
$500 2025-02-26
eNovation Chemicals LLC
D911046-5g
N-Boc-3-thiomorpholinopropylamine
454701-66-7 95%
5g
$725 2025-02-27

4-(N-Boc)-thiomorpholine propylamine 関連文献

4-(N-Boc)-thiomorpholine propylamineに関する追加情報

Recent Advances in the Application of 4-(N-Boc)-thiomorpholine propylamine (CAS: 454701-66-7) in Chemical Biology and Pharmaceutical Research

The compound 4-(N-Boc)-thiomorpholine propylamine (CAS: 454701-66-7) has emerged as a critical intermediate in the synthesis of novel bioactive molecules, particularly in the fields of chemical biology and pharmaceutical research. Recent studies have highlighted its versatility as a building block for the development of targeted therapeutics, including kinase inhibitors, protease inhibitors, and other small-molecule modulators of biological pathways. This research briefing synthesizes the latest findings on the applications, synthetic methodologies, and pharmacological potential of this compound, providing a comprehensive overview for researchers in the field.

One of the most notable advancements involves the use of 4-(N-Boc)-thiomorpholine propylamine in the synthesis of covalent inhibitors targeting cysteine proteases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a scaffold for developing irreversible inhibitors of cathepsin B, a protease implicated in cancer metastasis and inflammatory diseases. The researchers utilized the compound's reactive amine group to introduce electrophilic warheads, enabling selective covalent modification of the target enzyme. This approach yielded inhibitors with nanomolar potency and excellent selectivity profiles, showcasing the compound's utility in drug discovery.

In parallel developments, the compound has found application in the design of PROTACs (Proteolysis Targeting Chimeras), as reported in a recent Nature Chemical Biology publication. The thiomorpholine moiety of 454701-66-7 was shown to provide optimal physicochemical properties for cell permeability while maintaining the necessary rigidity for effective target engagement. Researchers successfully incorporated this building block into PROTAC molecules targeting estrogen receptor alpha (ERα), achieving significant degradation efficacy in breast cancer cell lines. This work underscores the compound's potential in next-generation therapeutic modalities that go beyond traditional occupancy-based inhibition.

Synthetic chemistry innovations have also expanded the utility of 4-(N-Boc)-thiomorpholine propylamine. A 2024 ACS Catalysis paper detailed a novel asymmetric synthesis route that improves both yield and enantiomeric purity of derivatives. The methodology employs a chiral phosphoric acid catalyst to control the stereochemistry at the propylamine center, addressing previous challenges in obtaining optically pure forms of this important intermediate. These advances are particularly relevant for the development of stereospecific drugs where the biological activity is highly dependent on molecular configuration.

From a pharmacological perspective, recent pharmacokinetic studies have provided valuable insights into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of compounds derived from 454701-66-7. Research published in Drug Metabolism and Disposition demonstrated that the thiomorpholine ring confers favorable metabolic stability while the propylamine linker facilitates tissue penetration. These characteristics make derivatives of this compound particularly suitable for central nervous system (CNS) targets, as evidenced by their successful application in the development of novel neuroprotective agents currently in clinical trials.

Looking forward, the unique chemical features of 4-(N-Boc)-thiomorpholine propylamine position it as a versatile tool for addressing emerging challenges in drug discovery. Its applications span from traditional small-molecule therapeutics to cutting-edge modalities like targeted protein degradation and covalent inhibition. As synthetic methodologies continue to evolve and our understanding of structure-activity relationships deepens, this compound is likely to play an increasingly important role in the development of innovative treatments for various diseases, particularly in oncology and neurology.

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